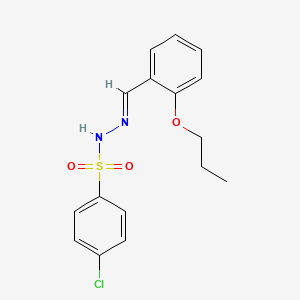

4-chloro-N'-(2-propoxybenzylidene)benzenesulfonohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

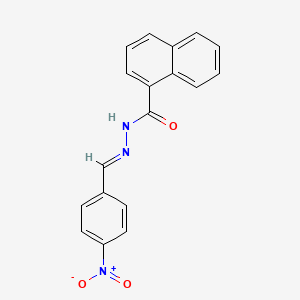

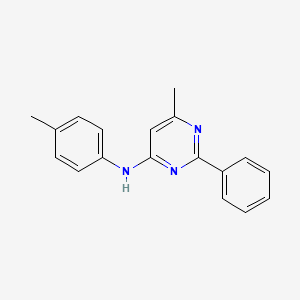

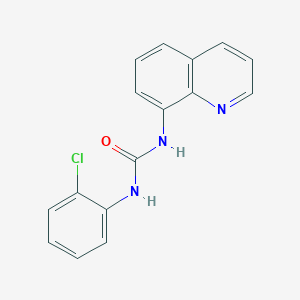

The synthesis of 4-chloro-N'-(2-propoxybenzylidene)benzenesulfonohydrazide and related derivatives involves condensation reactions between benzenesulfonylhydrazine and appropriate aldehydes. These processes yield compounds crystallizing in specific solvents, characterized through spectroscopic techniques such as FTIR, NMR (1H, 13C), and sometimes mass spectrometry for structural confirmation (Hussain et al., 2017), (Wu, 2009).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by X-ray diffraction methods, revealing the spatial arrangements and confirming the E-configuration around the C=N bond. The dihedral angles between benzene rings and the presence of hydrogen bonds and π-π interactions contribute to the stability and crystalline structure of these compounds (Salian, Foro, & Gowda, 2018).

Chemical Reactions and Properties

These compounds undergo various chemical reactions based on their functional groups, leading to the formation of different derivatives with potential applications. The presence of the benzenesulfonohydrazide moiety allows for further functionalization and the synthesis of complexes with metals or other organic compounds, which can be used in sensor development and other applications (Hussain et al., 2020).

Aplicaciones Científicas De Investigación

Crystal Structure and Hirshfeld Surface Analysis

Research has been conducted to understand the crystal structure and Hirshfeld surface analysis of compounds similar to 4-chloro-N'-(2-propoxybenzylidene)benzenesulfonohydrazide. Studies have explored the effects of substituents on structural parameters and supramolecular features, revealing insights into intermolecular interactions and contributions to the Hirshfeld surface from various atom-atom contacts. For example, Salian, Foro, and Gowda (2018) investigated the crystal structures of p-substituted compounds, highlighting differences in Hirshfeld surface contributions between 4-chloro and 4-nitro-substituted compounds (Salian, Foro, & Gowda, 2018).

Medicinal Applications

Although direct medicinal applications of 4-chloro-N'-(2-propoxybenzylidene)benzenesulfonohydrazide are not explicitly documented in the searched papers, related compounds have been studied for their potential medicinal properties. For instance, derivatives have been investigated for their anti-ulcer activity and as carbonic anhydrase inhibitors, suggesting a potential for similar compounds to have therapeutic uses. Gwaram et al. (2012) synthesized a Schiff base closely related to the compound and demonstrated its significant anti-ulcer activity in rats, indicating potential medicinal applications for structurally similar compounds (Gwaram et al., 2012).

Sensor Development

Another significant application of compounds akin to 4-chloro-N'-(2-propoxybenzylidene)benzenesulfonohydrazide is in sensor development, particularly for detecting environmental pollutants or specific ions. Hussain et al. (2020) prepared a novel derivative and demonstrated its application as a sensor for chromium ion detection in environmental samples. This study showcases the potential utility of similar compounds in environmental monitoring and pollution control (Hussain et al., 2020).

Propiedades

IUPAC Name |

4-chloro-N-[(E)-(2-propoxyphenyl)methylideneamino]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O3S/c1-2-11-22-16-6-4-3-5-13(16)12-18-19-23(20,21)15-9-7-14(17)8-10-15/h3-10,12,19H,2,11H2,1H3/b18-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGYNSGNNHYVSCA-LDADJPATSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC=C1C=NNS(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC1=CC=CC=C1/C=N/NS(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N'-[(E)-(2-propoxyphenyl)methylidene]benzenesulfonohydrazide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-cyclohexylisoxazol-5-yl)methyl]-4-(hydroxymethyl)-1,3-oxazolidin-2-one](/img/structure/B5556082.png)

![ethyl [5-(N,N-dimethylalanyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B5556098.png)

![4-[(3,5-dimethylisoxazol-4-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5556124.png)

![4-[4-(dimethylamino)benzylidene]-2-(2-furyl)-1,3-oxazol-5(4H)-one](/img/structure/B5556130.png)

![N-[4-(cyanomethyl)phenyl]-2-furamide](/img/structure/B5556135.png)

![4-(3-hydroxy-3-methylbutyl)-N-[1-(3-methylphenyl)-5-oxo-3-pyrrolidinyl]benzamide](/img/structure/B5556151.png)

![N-[(3S*,4R*)-1-(2,1,3-benzothiadiazol-5-ylmethyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5556155.png)

![3,4-dimethoxybenzaldehyde [4-(4-bromophenyl)-1,3-thiazol-2(3H)-ylidene]hydrazone](/img/structure/B5556163.png)